molecular formula C32H20O2S2 B15251545 1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione CAS No. 84674-81-7

1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione

Cat. No.: B15251545
CAS No.: 84674-81-7
M. Wt: 500.6 g/mol
InChI Key: RYXYLDQTTLCBCK-UHFFFAOYSA-N
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Description

1-[([1,1’-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of biphenyl and phenylsulfanyl groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific research applications.

Preparation Methods

The synthesis of 1-[([1,1’-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the biphenyl and phenylsulfanyl groups onto the anthracene core . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial production methods for such complex organic compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-[([1,1’-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the biphenyl and phenylsulfanyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar compounds to 1-[([1,1’-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione include other anthracene derivatives such as:

  • 9,10-bis(phenylethynyl)anthracene
  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene

These compounds share similar photophysical properties but differ in their substituents, which can significantly affect their chemical reactivity and applications

Properties

CAS No.

84674-81-7

Molecular Formula

C32H20O2S2

Molecular Weight

500.6 g/mol

IUPAC Name

1-(4-phenylphenyl)sulfanyl-5-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C32H20O2S2/c33-31-26-14-8-16-28(36-24-19-17-22(18-20-24)21-9-3-1-4-10-21)30(26)32(34)25-13-7-15-27(29(25)31)35-23-11-5-2-6-12-23/h1-20H

InChI Key

RYXYLDQTTLCBCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)SC6=CC=CC=C6

Origin of Product

United States

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